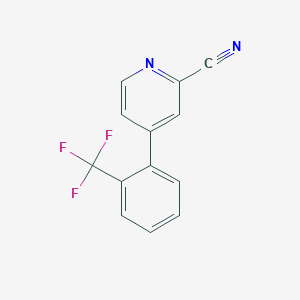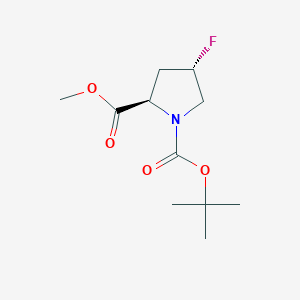
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Vue d'ensemble
Description
“1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO5 . It’s also known by other names such as “1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate” and “Methyl (2R,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylate” among others .
Molecular Structure Analysis
The molecular structure of this compound is defined by its InChI code:1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1 . This indicates that it has two defined stereocentres . Physical And Chemical Properties Analysis
This compound has a molecular weight of 244.29 Da . It’s a solid substance at room temperature .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- 4-Fluoropyrrolidine Derivatives : This compound is notable in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. It has been used in synthesizing N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which serve as synthons for medicinal applications. The method involves double fluorination of N-protected (2S,4R)-4-hydroxyproline, leading to efficient preparation of 4-fluoropyrrolidine derivatives (Singh & Umemoto, 2011).
Chemical Synthesis
- Intermediate in Biologically Active Compounds : Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from a related 4-fluoro compound, acts as an important intermediate in producing biologically active compounds such as omisertinib (Zhao, Guo, Lan, & Xu, 2017).
Stereochemistry and Molecular Structure
- Determination of Absolute Configuration : The absolute configuration of related compounds like N-CBZ-3-fluoropyrrolidine-3-methanol has been determined using vibrational circular dichroism, confirmed by chemical synthesis. This process involved converting to (R)-tert-butyl 3-fluoro-3-(((R)-1-phenylethyl)carbamoyl)pyrrolidine-1-carboxylate, illustrating the importance of stereochemistry in these compounds (Procopiou et al., 2016).
Advanced Material Synthesis
- Synthesis of Polyamides : Compounds derived from 4-tert-butylcatechol, such as 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene, have been synthesized for creating polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit good solubility and thermal stability, underlining the compound's utility in advanced material synthesis (Hsiao, Yang, & Chen, 2000).
NMR Studies and Protein Research
- O-tert-Butyltyrosine in NMR Tagging : O-tert-Butyltyrosine, an unnatural amino acid, has been used as an NMR tag in high-molecular-weight systems for measurements of submicromolar ligand binding affinities. This showcases the utility of tert-butyl groups in NMR-based protein research (Chen et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPQQHVRNLTRX-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



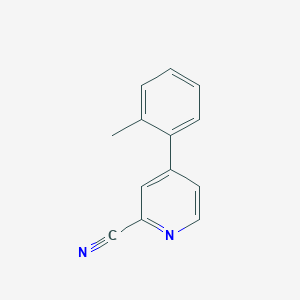
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
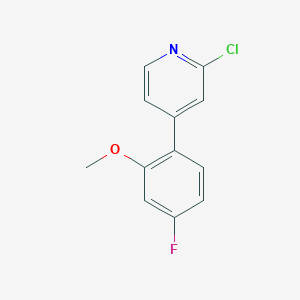
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
![Ethyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1396854.png)
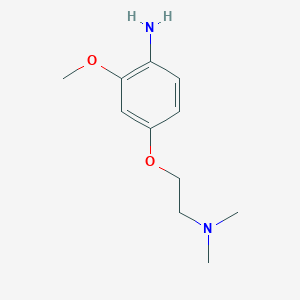
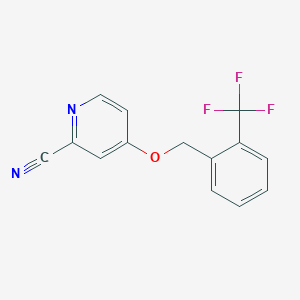
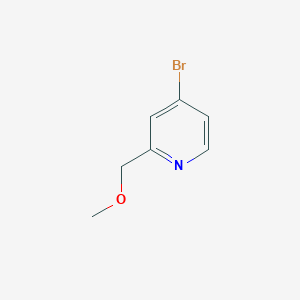
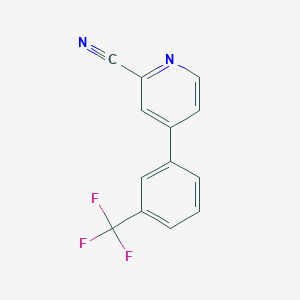
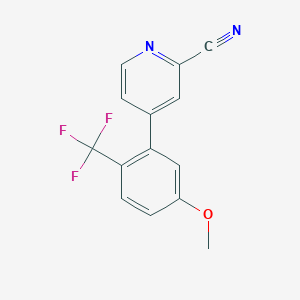
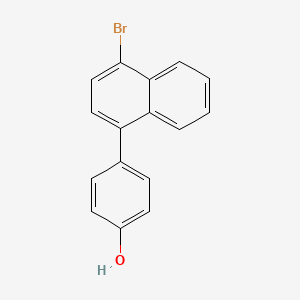
![6-Bromo-2-tert-butylpyrazolo[1,5-a]pyrimidine](/img/structure/B1396866.png)
